2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
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Description
2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H13ClF3NO2 and its molecular weight is 307.7. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study on the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans explored their antimicrobial activities. The synthesis involved reacting salicylaldehyde and 2-hydroxy acetophenone with chloroacetone, followed by treatment with aromatic amines to produce azetidinones. These compounds were evaluated for antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Kumar et al., 2007).
Microwave-Assisted Synthesis
- Another study highlighted the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones. These compounds were prepared from Schiff base derivatives and evaluated for their antibacterial and antifungal activities, showcasing the efficiency of microwave-assisted synthesis in generating pharmacologically active compounds (Mistry & Desai, 2006).
Inhibition of Human Leukocyte Elastase
- The stereospecific synthesis of N-aryl-3,3-dihalogenoazetidin-2-ones and their role as inhibitors of human leukocyte elastase (HLE) were investigated. This study demonstrated the potential therapeutic applications of azetidinone derivatives in treating diseases involving elastase activity (Doucet et al., 1997).
Synthesis of 3-Oxo- and 3-Ethylideneazetidine Derivatives
- Research into the preparation of 3-azetidinones and their transformation into 3-ethylideneazetidines aimed at synthesizing 3-ethylideneazetidine-2-carboxylic acid. This study contributes to the field of organic synthesis, offering methods for preparing compounds that could have further applications in medicinal chemistry and drug design (Bauman & Duthaler, 1988).
Synthesis and Evaluation as Potential Antidepressant and Nootropic Agents
- The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone were described. These compounds were assessed for their antidepressant and nootropic activities, indicating the potential of azetidinone derivatives as central nervous system (CNS) active agents (Thomas et al., 2016).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO2/c14-11-4-2-1-3-9(11)5-12(19)18-6-10(7-18)20-8-13(15,16)17/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEDZAAVQNITKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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